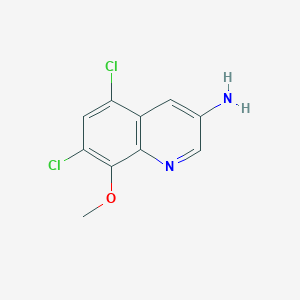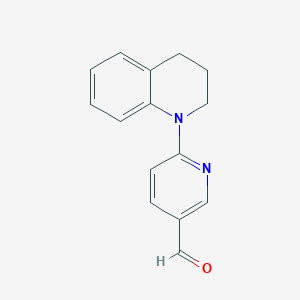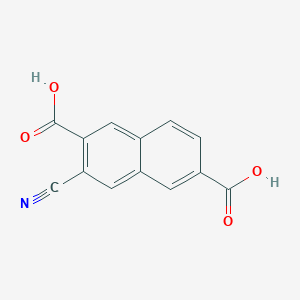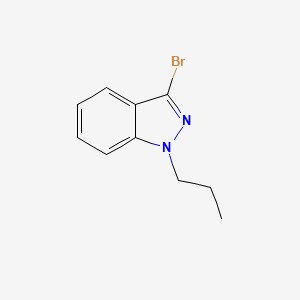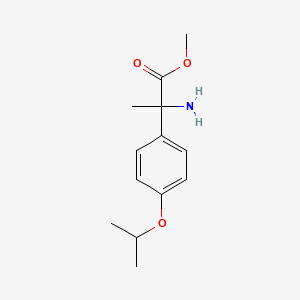
7-Bromo-6-hydroxyisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-6-hydroxyisoquinolin-1(2H)-one is a brominated derivative of isoquinolinone, a class of compounds known for their diverse biological activities. Isoquinolinones are often studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one typically involves the bromination of 6-hydroxyisoquinolin-1(2H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar bromination reactions but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-Bromo-6-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyisoquinolinone.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 7-bromo-6-oxoisoquinolin-1(2H)-one.
Reduction: Formation of 6-hydroxyisoquinolin-1(2H)-one.
Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
6-Hydroxyisoquinolin-1(2H)-one: Lacks the bromine atom but shares similar core structure and properties.
7-Chloro-6-hydroxyisoquinolin-1(2H)-one: Chlorinated analogue with potentially different reactivity and biological activity.
7-Iodo-6-hydroxyisoquinolin-1(2H)-one: Iodinated analogue with potentially different reactivity and biological activity.
Uniqueness
7-Bromo-6-hydroxyisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
属性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC 名称 |
7-bromo-6-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-6-5(3-8(7)12)1-2-11-9(6)13/h1-4,12H,(H,11,13) |
InChI 键 |
LKPAKICQWJTCHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)



